2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS No.: 1170851-80-5
Cat. No.: VC4143669
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170851-80-5 |
|---|---|
| Molecular Formula | C16H21N3O3S |
| Molecular Weight | 335.42 |
| IUPAC Name | 2-[1-(benzenesulfonyl)piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C16H21N3O3S/c1-12(2)15-17-18-16(22-15)13-8-10-19(11-9-13)23(20,21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
| Standard InChI Key | AKBLWMRHSSJVQN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
"2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole" is a heterocyclic compound belonging to the class of 1,3,4-oxadiazoles. This chemical framework is widely recognized for its versatile biological and pharmacological properties. The compound integrates an oxadiazole ring with functional groups such as isopropyl and phenylsulfonyl-piperidine, which contribute to its unique chemical and biological characteristics.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the 1,3,4-oxadiazole core through cyclization reactions involving hydrazides and carboxylic acids.
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Subsequent substitution reactions to introduce the isopropyl and phenylsulfonyl-piperidine groups.
For example:
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Hydrazides react with carbon disulfide under basic conditions to form dithiocarbazates.
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Cyclization with oxidizing agents yields the oxadiazole ring.
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Functionalization steps introduce the piperidine and sulfonamide moieties.
Applications in Medicinal Chemistry
This compound holds promise as a lead molecule in drug discovery for:
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Antimicrobial Agents: Effective against multidrug-resistant strains due to its oxadiazole core .
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Neurological Drugs: Potential applications in treating schizophrenia or depression due to piperidine's receptor-binding properties .
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Agrochemicals: May serve as an active ingredient in pesticides targeting phytopathogenic bacteria .
Research Findings
Recent studies on oxadiazoles highlight their broad-spectrum utility:
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